Rhein-8-glucoside Rhein-8-glucoside Rhein-8-glucoside is a natural product found in Rheum palmatum and Senna alexandrina with data available.
Brand Name: Vulcanchem
CAS No.: 34298-86-7
VCID: VC21342588
InChI: InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30)
SMILES: C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Molecular Formula: C21H18O11
Molecular Weight: 446.4 g/mol

Rhein-8-glucoside

CAS No.: 34298-86-7

Cat. No.: VC21342588

Molecular Formula: C21H18O11

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Rhein-8-glucoside - 34298-86-7

CAS No. 34298-86-7
Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
IUPAC Name 4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid
Standard InChI InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30)
Standard InChI Key WYKUTTFFZMQCGO-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Melting Point 260 - 266 °C

Chemical Structure and Properties

Rhein-8-glucoside, also known as glucorhein or rhein 8-O-β-D-glucopyranoside, is an anthraquinone glycoside with a well-defined chemical structure and properties.

Molecular Structure and Identification

Rhein-8-glucoside has the molecular formula C21H18O11 and a molecular weight of 446.4 g/mol . The compound is identified by CAS number 34298-86-7 . Structurally, it consists of rhein (an anthraquinone derivative) linked to a glucose molecule at the 8-position. The full IUPAC name is 4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid .

Physical and Chemical Properties

The physical and chemical properties of rhein-8-glucoside are summarized in Table 1.

PropertyValueReference
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
AppearanceYellow crystal
Boiling Point834.5°C at 760 mmHg
Flash Point296.4°C
Vapor Pressure1.54E-29 mmHg at 25°C
SolubilitySoluble in hot methanol, DMSO; insoluble in petroleum ether, chloroform and other low polar solvents
Storage Condition2-8°C

It's worth noting that the calcium salt of rhein-8-glucoside has been reported with the molecular formula C21H20CaO11 and a higher molecular weight of 488.46 g/mol .

Natural Sources and Occurrence

Rhein-8-glucoside is found in several plant species, particularly those in the Polygonaceae and Fabaceae families.

Plant Sources

The primary natural sources of rhein-8-glucoside are various species of rhubarb (Rheum species). The compound has been identified in Rheum undulatum and Rheum palmatum . Additionally, it has been reported in species of Cassia, including Cassia reticulata . These plants have historically been used in traditional medicine across various cultures, particularly in Asia.

Relationship to Other Plant Compounds

Rhein-8-glucoside is chemically related to sennosides, which are homodimeric hydroxyanthracene diglycosides. Sennosides A, B, and A1 link two rhein 8-glucoside molecules in position 10 . This structural relationship is significant in understanding the pharmacological activities of these compound classes.

Pharmacological Activities

The pharmacological properties of rhein-8-glucoside are of significant interest due to their potential therapeutic applications.

Metabolic Effects

Research on the aglycone rhein indicates significant metabolic effects that may be relevant to rhein-8-glucoside. Studies have shown that rhein can reduce fasting blood glucose levels, improve glucose tolerance, accelerate energy expenditure, and decrease cholesterol and liver triglyceride levels . Additionally, rhein has demonstrated capability to:

  • Lower body weight

  • Reduce expression of lipogenic enzymes

  • Improve insulin resistance and hepatic steatosis

  • Normalize alanine aminotransferase levels in diet-induced obese mice

These effects suggest potential applications in metabolic disorders, though specific studies on rhein-8-glucoside are needed to confirm similar activities.

Inhibition of Fat Mass and Obesity-associated Protein

Rhein has been shown to inhibit the fat mass and obesity-associated protein, an enzyme responsible for removing methylation from N6-methyladenosine in nucleic acids . This activity may contribute to its metabolic effects and suggests potential applications in obesity management.

Structure-Activity Relationships

Understanding the relationship between the structure of rhein-8-glucoside and its pharmacological activities is crucial for drug development.

Comparison with Related Compounds

Rhein-8-glucoside is structurally related to other anthraquinone glycosides like chrysophanol-8-O-β-D-glycoside and physcion-8-O-β-D-glycoside. These compounds share similar pharmacokinetic properties, with reported maximum plasma concentration times ranging from 0.26 to 2.00 hours . This suggests that the glucose moiety at the 8-position affects the absorption and distribution patterns of the compound.

Role of Glycosidic Bond

The glycosidic bond in rhein-8-glucoside influences its pharmacological properties. Generally, glycosides show different solubility, stability, and bioavailability compared to their aglycone counterparts. The glucose moiety typically enhances water solubility while potentially affecting absorption rates and pathways in the gastrointestinal tract.

Analytical Methods and Identification

Various analytical methods have been employed to identify and quantify rhein-8-glucoside in plant materials and biological samples.

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods have been developed for the determination of rhein-8-glucoside and related compounds. These methods are crucial for quality control of medicinal plants containing this compound and for pharmacokinetic studies .

Spectroscopic Identification

Spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR), have been used to elucidate the structure of rhein-8-glucoside. These techniques allow for precise identification of the compound and its differentiation from related anthraquinone glycosides.

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